Fmoc-Trp-OH-13C11,15N2

Quantitative Proteomics Isotope Dilution Mass Spectrometry (IDMS) Amino Acid Analysis

Isotope dilution mass spectrometry fails when internal and analyte peaks overlap. Unlabeled or single-labeled tryptophan standards cause quantification errors due to isotopic cross-talk. This reagent solves that problem. - **+13 Da mass shift** ensures baseline separation from natural isotopic envelope in LC-MS/MS - **≥97 atom % 13C & 15N** enrichment for interference-free absolute quantification - **Fmoc-protected** for direct SPPS incorporation into heavy peptide internal standards - **CAS 2483830-20-0** (unlabeled: 35737-15-6) - verified isotopologue

Molecular Formula C26H22N2O4
Molecular Weight 439.37 g/mol
Cat. No. B12407061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Trp-OH-13C11,15N2
Molecular FormulaC26H22N2O4
Molecular Weight439.37 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O
InChIInChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m0/s1/i5+1,6+1,7+1,12+1,13+1,14+1,16+1,17+1,23+1,24+1,25+1,27+1,28+1
InChIKeyMGHMWKZOLAAOTD-YYMQVSDLSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Trp-OH-13C11,15N2: Labeled Tryptophan for Quantitative Proteomics


Fmoc-Trp-OH-13C11,15N2 (CAS: 2483830-20-0; unlabeled: 35737-15-6) is a fully carbon-13 and nitrogen-15 labeled, Fmoc-protected L-tryptophan building block [1]. It is a critical reagent for solid-phase peptide synthesis (SPPS) designed for quantitative mass spectrometry (MS) and NMR applications. As a member of the 'heavy' isotope-labeled amino acid class, it features ≥97 atom % 13C and ≥97 atom % 15N isotopic enrichment , resulting in a net mass shift of +13 Da relative to the unlabeled compound . This specific isotopologue provides a defined, high-mass-shift internal standard for tryptophan-containing peptides, enabling precise absolute quantification and multiplexed relative quantitation in proteomics workflows .

Heavy isotope-labeled Fmoc-tryptophan building block
+13 Da mass shift for quantitative proteomics workflows
Compatible with SPPS, IDMS, and bioNMR applications

Why Unlabeled Alternatives Cannot Replace Fmoc-Trp-OH-13C11,15N2


Generic substitution of this highly enriched isotopologue with unlabeled Fmoc-Trp-OH or partially labeled alternatives introduces critical analytical failures. Unlabeled Fmoc-Trp-OH (MW ~426 Da) produces an identical mass-to-charge ratio (m/z) to the target peptide's light form, rendering it unusable as an internal standard for isotope dilution mass spectrometry (IDMS) [1]. Alternative isotopologues with fewer labels, such as Fmoc-Trp-OH-α-15N (M+1 shift) , provide insufficient mass separation from the unlabeled analyte. This proximity leads to isotopic cross-talk and inaccurate quantification in complex mixtures. In contrast, the +13 Da mass shift of Fmoc-Trp-OH-13C11,15N2 ensures baseline resolution from the natural isotopic envelope of the analyte, enabling unambiguous detection and precise, interference-free quantitation .

Unlabeled Fmoc-Trp-OH provides identical m/z, making it unsuitable as an internal standard for IDMS and may lead to co-elution interference.
Partially labeled Fmoc-Trp-OH-α-15N provides only a +1 Da shift, which may result in isotopic crosstalk and reduced quantification accuracy.

Fmoc-Trp-OH-13C11,15N2 vs. Comparable Reagents


Enhanced Mass Shift vs. Fmoc-Trp-OH-α-15N

Fmoc-Trp-OH-13C11,15N2 provides a significantly higher mass shift and more defined isotopic enrichment compared to the alternative mono-labeled derivative Fmoc-Trp-OH-α-15N. This ensures a greater degree of analytical separation and quantitation accuracy in mass spectrometry . The multi-isotope labeling strategy reduces the potential for signal overlap from the natural isotopic distribution of the unlabeled peptide, a common source of error in quantitative proteomics .

Mass Shift
Data to verify
M+13 Da vs M+1 Da
May support baseline resolution in MS1 spectra.
Vendor-reported data; verify with in-house QC.
Quantitative Proteomics Isotope Dilution Mass Spectrometry (IDMS) Amino Acid Analysis

Isotopic Enrichment vs. Boc-Protected Analog

Vendor specifications for Fmoc-Trp-OH-13C11,15N2 consistently report a high level of isotopic enrichment (97-99 atom %) for both 13C and 15N [1]. This dual high enrichment contrasts with the specifications for its N-in-Boc protected analog, Fmoc-Trp(Boc)-OH-13C11,15N2, which while also high, may be reported with a lower overall assay purity (e.g., 97% CP) . The choice between the non-Boc and Boc-protected versions is not solely based on isotopic purity but on synthetic strategy. Fmoc-Trp-OH-13C11,15N2 is the direct building block for most SPPS applications, whereas the Boc-protected version is specifically required for certain difficult sequences to prevent indole alkylation side-reactions [2].

Isotopic Enrichment
Reported
Target: 97–99% 13C, 97–99% 15N Boc analog: 99% 13C, 98% 15N
Both meet high enrichment; Boc protection is key differentiator.
Select based on synthesis protection strategy.
Isotopic Purity Peptide Synthesis Metabolic Tracing

Chemical Purity vs. Unlabeled Fmoc-Trp-OH

The isotopically labeled compound Fmoc-Trp-OH-13C11,15N2 is offered with a minimum chemical purity specification of ≥98% , comparable to high-grade unlabeled Fmoc-Trp-OH (≥97.0% HPLC) and the single-labeled alternative Fmoc-Trp-OH-α-15N (≥98 atom % 15N) . This demonstrates that the heavy isotope labeling process does not compromise the chemical purity required for high-fidelity peptide coupling reactions, ensuring it is a true 'drop-in' replacement for the unlabeled building block in terms of synthetic performance.

Chemical Purity
Data to verify
≥98% (target) vs ≥97% (unlabeled)
Comparable purity supports synthetic performance.
Verify against current lot COA.
Chemical Purity Quality Control (QC) Peptide Synthesis

Biomolecular NMR Suitability

The high-level 13C and 15N enrichment of Fmoc-Trp-OH-13C11,15N2 and its Boc-protected analog are explicitly designated as suitable for bioNMR applications by major vendors [1]. This is a key differentiator from deuterium-labeled compounds, which are primarily for MS. The uniform and high-level incorporation of magnetically active nuclei (13C, 15N) across the entire tryptophan scaffold, as opposed to single-atom or site-specific labeling, is essential for multidimensional NMR experiments used to determine high-resolution protein structures and dynamics [2].

BioNMR Suitability
Class-level
Vendor-listed as suitable for high-resolution NMR.
May support multidimensional NMR protein studies.
Class-level inference; verify for specific applications.
Biomolecular NMR Protein Structure Determination Isotopic Labeling

Applications of Fmoc-Trp-OH-13C11,15N2


Absolute Quantification by IDMS

The precise +13 Da mass shift of Fmoc-Trp-OH-13C11,15N2 makes it an ideal reagent for synthesizing 'heavy' internal standards for isotope dilution mass spectrometry (IDMS). When a tryptophan-containing target peptide is synthesized using this building block, the resulting heavy peptide serves as a chemically identical but isotopically distinct internal standard [1]. Spiking this standard into a biological sample at a known concentration prior to LC-MS/MS analysis allows for precise, matrix-independent absolute quantification of the endogenous peptide, a capability unattainable with unlabeled or single-labeled standards due to spectral interference [2].

Uniformly Labeled Protein Synthesis for NMR

For structural biology, the complete isotopic labeling of a protein with 13C and 15N is essential for multidimensional heteronuclear NMR experiments. Fmoc-Trp-OH-13C11,15N2 is a key building block in the chemical synthesis of these labeled proteins, particularly for smaller domains or when recombinant expression in labeled media is not feasible. The high enrichment (97-99 atom %) ensures strong, uniform NMR signals, which are critical for resonance assignment, structure calculation, and studying protein dynamics at atomic resolution [3].

Metabolic Tracer Studies for Tryptophan Pathways

The uniform 13C and 15N labeling pattern of Fmoc-Trp-OH-13C11,15N2 makes it a powerful precursor for synthesizing labeled metabolites for pathway tracing. After deprotection and incorporation into a biological system, the heavy isotopes act as tracers, allowing researchers to follow the flux of carbon and nitrogen atoms through the kynurenine or serotonin pathways using LC-MS or NMR [1]. This provides a more detailed and unambiguous view of metabolic fate compared to radiolabeled tracers, which only offer a signal, not a structural 'fingerprint' of the labeled atoms [2].

Application
Selection Property
Validation Focus
Absolute Quantification (IDMS)
Defined +13 Da mass shift, high isotopic enrichment
Baseline resolution, interference-free MS1 quantification
Uniform Labeling for Protein NMR
Uniform 13C,15N enrichment, Fmoc-SPPS compatibility
Multidimensional NMR signal assignment
Metabolic Pathway Tracing
Uniform labeling pattern for peptide tracers
Kynurenine/serotonin pathway flux analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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